
Dabigatran Impurity 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dabigatran Impurity 9, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Characteristics and Synthesis
Dabigatran Impurity 9 is identified as a byproduct in the synthesis of Dabigatran etexilate. Its formation can occur during various stages of production, often linked to the hydrolysis of the amidine group or interactions with solvents like acetic acid. Understanding its chemical structure is crucial for developing effective purification strategies to minimize its presence in the final product .
The accurate detection and quantification of this compound are essential for ensuring the safety and efficacy of Dabigatran formulations. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has been established as a reliable method for analyzing this impurity. Recent studies have validated these methods according to International Conference on Harmonisation (ICH) guidelines, demonstrating their effectiveness in both laboratory settings and quality control environments .
Table 2: Validation Parameters for HPLC Methods
Parameter | Value |
---|---|
Linearity | r ≥ 0.9998 for Dabigatran etexilate |
Limit of Detection | 33-55 ppm |
Limit of Quantification | 112-168 ppm |
Clinical Implications
The presence of impurities like this compound can lead to significant clinical implications, including altered pharmacokinetics and potential adverse effects. Studies have shown that impurities can contribute to medication errors and adverse drug reactions, necessitating rigorous monitoring during drug development .
Case Study: Medication Errors Related to Dabigatran
A comprehensive analysis of reported medication errors indicated that improper dosing due to impurity-related issues led to increased bleeding risks among patients. The study emphasized the importance of precise dosing and monitoring protocols to mitigate these risks .
Regulatory Considerations
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) require detailed documentation regarding impurities in pharmaceutical products. The identification and control of this compound are critical for compliance with these regulations. Manufacturers must ensure that their production processes minimize impurities while maintaining high product quality .
Propiedades
Fórmula molecular |
C19H22ClN5O2 |
---|---|
Peso molecular |
387.87 |
Sinónimos |
ethyl 2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.